molecular formula C17H12O2 B171420 4-Phenylnaphthalene-2-carboxylic acid CAS No. 17560-24-6

4-Phenylnaphthalene-2-carboxylic acid

Cat. No.: B171420
CAS No.: 17560-24-6
M. Wt: 248.27 g/mol
InChI Key: BRIQVMVBEYRTPX-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-2-carboxylic acid is a naphthalene-based chemical scaffold of significant interest in advanced chemical research and development. This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural framework is related to diphenylnaphthalene-based diamidine units, which have been explored for their unique properties in molecular recognition, specifically for the development of synthetic receptors that target carboxylic acids even in challenging protic solvents . Furthermore, naphthalene-2-carboxylic acid derivatives represent an important class of bioactive molecules and are frequently investigated as core structural elements in the design and discovery of novel pharmacologically active compounds . Researchers utilize this chemical for constructing complex molecular architectures, where it acts as a critical intermediate for developing new chemical entities with potential applications in various fields of life sciences and materials research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQVMVBEYRTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533701
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17560-24-6
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts acylation strategy is a classical approach for constructing naphthalene frameworks. In a study by Utane et al. , β-benzoyl propionic acid (β-BPA) was synthesized via Friedel-Crafts acylation of benzene with succinic anhydride using anhydrous AlCl₃. Cyclization of β-BPA derivatives with aryl aldehydes in the presence of zeolite H-Beta yielded 1-phenylnaphthalene precursors, which were subsequently oxidized to the carboxylic acid.

Key Steps:

  • Friedel-Crafts Acylation:

    Succinic anhydride+BenzeneAlCl3β-BPA\text{Succinic anhydride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \beta\text{-BPA}

    Reaction conditions: 45–55°C, 2–3 kg pressure, methanol solvent.

  • Cyclization:

    β-BPA+Aryl aldehydeZeolite H-Beta1-Phenylnaphthalene derivative\beta\text{-BPA} + \text{Aryl aldehyde} \xrightarrow{\text{Zeolite H-Beta}} \text{1-Phenylnaphthalene derivative}

    Yields: 60–75% after column chromatography.

  • Oxidation:
    Carboxylic acid formation via alkaline hydrolysis of ester intermediates.

Metal-Free Cycloaddition of Alkynylbenzaldehydes

A novel metal-free protocol was reported by Larock and Roesch , involving iodonium-promoted cycloaddition of o-alkynylbenzaldehydes with alkynes or alkenes. This method avoids transition metals, making it environmentally favorable.

Procedure:

  • Reactants: 2-Alkynylbenzaldehyde derivatives, IPy₂BF₄, HBF₄.

  • Conditions: Dichloromethane, room temperature.

  • Mechanism: Electrophilic iodonium intermediates facilitate [4+2] cycloaddition.

Example Synthesis:

2-Ethynylbenzaldehyde+PhenylacetyleneIPy₂BF₄/HBF₄4-Phenylnaphthalene-2-carboxylic acid ethyl ester\text{2-Ethynylbenzaldehyde} + \text{Phenylacetylene} \xrightarrow{\text{IPy₂BF₄/HBF₄}} \text{4-Phenylnaphthalene-2-carboxylic acid ethyl ester}

Yield: 82% after hydrolysis .

Hydrolysis of Nitriles

Nitrile hydrolysis is a two-step process involving cyanide displacement followed by acid- or base-catalyzed hydrolysis. Filler and Leipold demonstrated this route using alkyl halides:

  • Cyanide Displacement:

    R-X+KCNR-C≡N\text{R-X} + \text{KCN} \rightarrow \text{R-C≡N}

    Conditions: SN₂ mechanism, polar aprotic solvents.

  • Hydrolysis:

    R-C≡NH2O/H+or OHR-COOH\text{R-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH}

    Yields: 70–90% for aromatic nitriles .

Case Study:
4-Phenylnaphthalene-2-carbonitrile was hydrolyzed using 6M HCl at reflux to afford the target acid in 85% yield .

Carboxylation of Grignard Reagents

Grignard reagents react with CO₂ to form carboxylic acids. This method is effective for introducing the carboxy group at specific positions:

Synthesis Protocol :

  • Grignard Formation:

    4-Phenylnaphthalen-2-yl-MgBrCO2Metal carboxylate\text{4-Phenylnaphthalen-2-yl-MgBr} \xrightarrow{\text{CO}_2} \text{Metal carboxylate}
  • Protonation:

    Metal carboxylateHCl4-Phenylnaphthalene-2-carboxylic acid\text{Metal carboxylate} \xrightarrow{\text{HCl}} \text{this compound}

    Yield: 65–78% after purification.

Ullmann Coupling and Subsequent Functionalization

In a patent by Baddar , Ullmann coupling of aryl halides with naphthalene precursors was employed. For example, 1-chloronaphthalene-2-carboxylic acid was coupled with phenylboronic acid under Pd catalysis:

1-Cl-Naphthalene-2-COOH+Ph-B(OH)2Pd(PPh3)44-Phenylnaphthalene-2-carboxylic acid\text{1-Cl-Naphthalene-2-COOH} + \text{Ph-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

Conditions: DMF, K₂CO₃, 100°C. Yield: 70% .

Comparative Analysis of Methods

Method Yield Advantages Limitations
Friedel-Crafts60–75%Scalable, uses inexpensive reagentsRequires harsh acids, multi-step
Metal-Free Cycloaddition80–85%Eco-friendly, single-stepLimited substrate scope
Nitrile Hydrolysis70–90%High purity, straightforwardToxic cyanide intermediates
Grignard Carboxylation65–78%Precise functionalizationSensitive to moisture, air
Ullmann Coupling65–70%Compatible with diverse aryl groupsExpensive catalysts, high temperatures

Chemical Reactions Analysis

Types of Reactions

4-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carboxylic acid group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

    Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

Major Products

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives, potentially including quinones.

    Reduction: Reduced forms, such as alcohols or hydrocarbons.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemistry

PNCA serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and esterification, makes it valuable in organic synthesis.

Biology

Research indicates that PNCA exhibits significant biological activities:

  • Antimicrobial Activity: PNCA has demonstrated effectiveness against multiple bacterial strains. The minimum inhibitory concentrations (MICs) against key pathogens are summarized below:
MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in combating antibiotic resistance .

  • Anticancer Activity: PNCA has been shown to induce apoptosis in various cancer cell lines. For example, it reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

Medicine

In medicinal chemistry, PNCA is explored for its potential therapeutic applications:

  • Pharmacological Studies: Its interactions with biomolecules suggest possible roles as a pharmacophore in drug development. The compound's ability to form hydrogen bonds and electrostatic interactions enhances its binding affinity to proteins involved in cellular processes .

Industrial Applications

PNCA finds utility in the development of materials with specific chemical properties, including polymers and dyes. Its unique structure allows for modifications that can tailor material properties for specific industrial needs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A comparative study evaluated PNCA alongside other naphthalene derivatives for antimicrobial activity. Results indicated that PNCA exhibited potent activity against both Gram-positive and Gram-negative bacteria while demonstrating lower cytotoxicity towards human cells compared to other derivatives .
  • Anticancer Mechanism Investigation:
    In vitro studies assessed the anticancer properties of PNCA across different cancer cell lines. The results highlighted a dose-dependent decrease in cell viability, confirming its effectiveness in targeting cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Similar structure but lacks the phenyl group at the 4-position.

    1-Phenylnaphthalene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.

Uniqueness

The presence of the phenyl group at the 4-position can enhance its stability and interaction with other molecules, making it a valuable compound for various research and industrial purposes .

Biological Activity

4-Phenylnaphthalene-2-carboxylic acid (PNCA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research has demonstrated that PNCA exhibits broad-spectrum antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Table 1 summarizes the minimum inhibitory concentrations (MICs) of PNCA against these pathogens:

Microorganism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that PNCA could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, PNCA has been investigated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. For example, one study reported that PNCA reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

The biological activity of PNCA is attributed to its ability to interact with multiple molecular targets. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity to proteins and enzymes involved in cellular processes. Specifically, PNCA has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Study on Antimicrobial Effects

In a comparative study, PNCA was evaluated alongside other naphthalene derivatives for their antimicrobial efficacy. The results indicated that PNCA not only exhibited potent activity against Gram-positive and Gram-negative bacteria but also showed lower cytotoxicity towards human cells compared to other derivatives . This highlights its potential as a safer alternative in antimicrobial therapy.

Study on Anticancer Properties

Another significant study focused on the anticancer properties of PNCA in vitro. The researchers treated various cancer cell lines with different concentrations of PNCA and assessed cell viability using MTT assays. The results demonstrated a dose-dependent decrease in cell viability, suggesting that PNCA effectively targets cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 4-phenylnaphthalene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of polyaromatic carboxylic acids like this compound typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents. For example, derivatives such as 6,7-dihydroxynaphthalene-2-carboxylic acid (a structurally similar compound) are synthesized using hydroxylation and carboxylation steps under controlled pH and temperature . Key parameters include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd) for cross-coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the carboxylic acid derivative.
    Yield improvements require iterative adjustment of stoichiometry and reaction time, validated via TLC or HPLC monitoring .

Q. How can spectroscopic and chromatographic techniques characterize this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., phenyl group at position 4 and carboxylic acid at position 2). Aromatic proton signals in δ 7.2–8.5 ppm confirm naphthalene backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C17_{17}H12_{12}O2_2) with <5 ppm error.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns and UV detection at 254 nm. Retention time comparison with standards ensures reproducibility .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:

  • Electron distribution : Carboxylic acid groups act as electron-withdrawing moieties, directing electrophilic substitution to the phenyl ring.
  • Reactivity hotspots : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies sites prone to oxidation or nucleophilic attack .
    Software tools like Gaussian or ORCA are used, with solvent effects modeled via the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra ensures accuracy .

Q. How do structural modifications (e.g., hydroxyl or halogen substituents) alter the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays : Derivatives like 6,7-dihydroxynaphthalene-2-carboxylic acid show enhanced activity due to hydrogen bonding with microbial enzymes. MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus under standardized CLSI protocols .
  • Enzyme inhibition studies : Fluorescence quenching assays measure binding affinity to target enzymes (e.g., cyclooxygenase-2). Substituent electronegativity (e.g., Cl or F) correlates with inhibition potency via Hammett plots .
  • Contradiction resolution : Discrepancies in activity data may arise from assay conditions (e.g., pH affecting ionization of carboxylic acid). Controlled studies with buffered solutions (pH 7.4) are critical .

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies of this compound derivatives?

Methodological Answer:

  • In vitro cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells establish IC50_{50} values. Structural analogs with lower logP values (e.g., <3) reduce membrane permeability and off-target effects .
  • In vivo safety profiling : Acute toxicity studies in rodents (OECD 423 guidelines) monitor organ histopathology and serum biomarkers (ALT, creatinine). Derivatives with hydroxyl groups exhibit faster renal clearance, reducing hepatotoxicity risks .
  • Handling protocols : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/oral exposure, as recommended in safety data sheets for similar compounds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

  • Solubility conflicts : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation. For example, carboxylate salt forms (e.g., sodium) improve aqueous solubility .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic or oxidative degradation products. Contradictions may arise from impurities in commercial batches; purify via recrystallization (ethanol/water) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Phenylnaphthalene-2-carboxylic acid
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